molecular formula C6H16N2O B1314587 3-[(3-Aminopropyl)amino]-1-propanol CAS No. 40226-15-1

3-[(3-Aminopropyl)amino]-1-propanol

Cat. No.: B1314587
CAS No.: 40226-15-1
M. Wt: 132.2 g/mol
InChI Key: LJSUIIHXGIFTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Aminopropyl)amino]-1-propanol, also known as Tris(3-aminopropyl)amine (TAPA), is a trisamine compound that has been widely used in biochemical research. TAPA is a tertiary amine with three primary amine groups, which makes it a useful reagent for the modification of biomolecules. The compound has been used in various applications, including the synthesis of polymers, the preparation of functionalized surfaces, and the development of new bioconjugation strategies.

Scientific Research Applications

Hydrogen Bonding and Polymorphism

3-Amino-1-propanol has been studied in combination with quinoline-2-carboxylic acid to form various salts. These salts show distinct hydrogen bonding and π∙∙∙π stacking interactions, leading to unique structural motifs. This understanding is crucial in material science and chemistry for designing compounds with specific properties and behaviors (Podjed & Modec, 2022).

Synthesis Studies

The compound has been used in ammonolysis reactions, such as in the synthesis of 1-Phenyl-1-amino-2, 3-propanediol. Such synthetic studies are fundamental in organic chemistry, contributing to the development of new chemical synthesis methods and understanding reaction mechanisms (SuamiTetsuo, UchidaIchiro, & UmezawaSumio, 1956).

Inhibitory Activity in Medicinal Chemistry

In medicinal chemistry, derivatives of 3-[(3-Aminopropyl)amino]-1-propanol, such as 1-Amino-3-(aminooxy)-2-propanol, have shown inhibitory activity against certain enzymes. This information is vital for the development of new pharmaceuticals and understanding their mechanisms of action (Staněk et al., 1992).

Methodology for Synthesis

The compound has also been a subject of research in developing methodologies for synthesizing aminopropanols. Such methodologies are significant in creating building blocks for more complex molecules in organic and medicinal chemistry (Artyushin et al., 1991).

Physical Properties and Applications

The physical properties of amines, including 3-Amino-1-propanol, in solutions have been extensively studied. Understanding these properties is crucial in chemical engineering and separation processes, such as in the separation of acidic gases (Blanco et al., 2017).

Biochemical Analysis

Biochemical Properties

3-[(3-Aminopropyl)amino]-1-propanol plays a significant role in biochemical reactions, particularly as a molecular linker and a precursor in the synthesis of various medicinally important compounds. It interacts with enzymes, proteins, and other biomolecules through its amino and hydroxyl groups. For instance, it is used in the preparation of polyurethanes and poly(propyl ether imine) dendrimers, which are essential in drug delivery systems . The compound’s ability to form hydrogen bonds and ionic interactions makes it a versatile molecule in biochemical applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins, leading to changes in cellular functions. For example, its interaction with cell surface receptors can modulate signal transduction pathways, thereby influencing gene expression and metabolic activities . Additionally, it can impact the synthesis of proteins and other biomolecules, further affecting cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with specific amino acids in enzymes, leading to their inhibition or activation. This interaction can result in the modulation of enzyme activity and subsequent changes in metabolic pathways . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged enzyme inhibition and changes in gene expression. These effects are dependent on the concentration and duration of exposure to the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and promoting cellular functions. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and cytotoxicity . Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration levels, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of intermediate compounds that participate in further biochemical reactions . These metabolic pathways are essential for the compound’s biological activity and its role in cellular functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific enzymes and proteins to exert its biochemical effects.

Properties

IUPAC Name

3-(3-aminopropylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c7-3-1-4-8-5-2-6-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSUIIHXGIFTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549383
Record name 3-[(3-Aminopropyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40226-15-1
Record name 3-((Aminopropyl)amino)-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040226151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(3-Aminopropyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((AMINOPROPYL)AMINO)-1-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVJ8RN91HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-[(3-Aminopropyl)amino]-1-propanol in the context of CO2 capture?

A1: this compound is a degradation product observed during the study of amine-based solvents for CO2 capture []. Specifically, it was identified in the degradation process of a blend of 3-amino-1-propanol and 1-(2-hydroxyethyl)pyrrolidine. While not a target compound for CO2 capture, its presence offers insights into the stability and potential long-term performance of these solvent systems. Understanding the formation pathways and prevalence of degradation products like this compound is crucial for optimizing solvent formulations and mitigating efficiency loss over time.

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